molecular formula C23H22N4O4S B2672222 N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1113120-64-1

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2672222
CAS No.: 1113120-64-1
M. Wt: 450.51
InChI Key: GPIDNWCVQLIZAQ-UHFFFAOYSA-N
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Description

Key structural elements include:

  • 2,3-Dimethoxyphenylmethyl acetamide side chain: The methoxy groups may improve solubility and modulate receptor interactions.
    This structure aligns with derivatives of thiazolo-pyrimidine systems, which are frequently explored for antimicrobial, analgesic, and anti-inflammatory activities .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-14-7-9-15(10-8-14)19-20-22(32-26-19)23(29)27(13-25-20)12-18(28)24-11-16-5-4-6-17(30-2)21(16)31-3/h4-10,13H,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIDNWCVQLIZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the acetamide group and the dimethoxyphenylmethyl substituent. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step chemical reactions that incorporate various functional groups. The compound's structure features a thiazolo-pyrimidine core, which is known for its biological activity.

Synthetic Pathway Overview

  • Starting Materials : The synthesis often begins with 2,3-dimethoxybenzaldehyde and appropriate thiazolo-pyrimidine precursors.
  • Reagents : Common reagents include acetic anhydride for acetylation and various catalysts to facilitate the formation of the thiazolo-pyrimidine ring.
  • Yield Optimization : Researchers focus on optimizing reaction conditions (temperature, solvent) to maximize yield and purity.

Biological Activities

This compound has demonstrated various biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is often measured using minimum inhibitory concentration (MIC) assays.

Anticancer Potential

Recent research indicates that derivatives of thiazolo-pyrimidines possess anticancer properties. The ability to inhibit cancer cell proliferation has been attributed to their interaction with specific molecular targets involved in cell cycle regulation.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example:

  • Dihydrofolate Reductase (DHFR) : Compounds structurally related to this class have been studied for their ability to inhibit DHFR, which is crucial in cancer therapy.

Case Studies and Research Findings

Several studies highlight the applications of this compound in various fields:

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of thiazolo-pyrimidine derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .

Study 2: Anticancer Activity

Research focusing on the anticancer properties of thiazolo-pyrimidine compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This positions them as promising candidates for further development in cancer therapeutics .

Study 3: Enzyme Inhibition Mechanism

Investigations into the mechanism of action revealed that these compounds could effectively inhibit DHFR activity, which is pivotal in folate metabolism. This inhibition can lead to reduced nucleotide synthesis in rapidly dividing cells, making it a valuable target in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesObserved Effects
AntimicrobialStaphylococcus aureus, E. coliMIC values as low as 0.22 μg/mL
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionDihydrofolate reductaseReduced enzyme activity

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The thiazolo[4,5-d]pyrimidine core distinguishes the target compound from analogs with alternative fused systems:

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Thiazolo[4,5-d]pyrimidin-7-one 3-(4-methylphenyl), 2,3-dimethoxyphenylmethyl Not explicitly stated N/A
2-[3-(4-Ethoxyphenyl)-7-oxo-...]acetamide Triazolo[4,5-d]pyrimidin-7-one 3-(4-ethoxyphenyl), furylmethyl Not reported
N-Phenyl-2-(tetrahydrobenzothieno...)acetamide Benzothieno-triazolo-pyrimidine Phenyl, sulfanylacetamide Not reported
Thieno[2,3-d]pyrimidine derivatives Thieno[2,3-d]pyrimidine Aryl/alkyl triazole Antimicrobial
  • Triazolo[4,5-d]pyrimidine (): Replacing the thiazole ring with a triazole may alter electronic properties and binding affinity.
  • Benzothieno-triazolo-pyrimidine (): The extended fused system with a sulfur atom could enhance metabolic stability but reduce solubility .

Substituent Effects

  • 3-Substituents: 4-Methylphenyl (target) vs. Benzyl (): A benzyl group at position 3 increases aromaticity, which might enhance π-π stacking interactions in receptor binding .
  • Acetamide Side Chains: 2,3-Dimethoxyphenylmethyl (target) vs. furylmethyl (): The methoxy groups in the target compound could enhance hydrogen bonding, while the furan ring in ’s compound may confer rigidity .

Biological Activity

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity through a review of relevant literature, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound features a thiazolo[4,5-d]pyrimidine core linked to a dimethoxyphenyl group and an acetamide moiety. Its molecular formula is C24H23N3O4SC_{24}H_{23}N_3O_4S, with a molecular weight of 481.59 g/mol. The structural complexity suggests multiple points of interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of thiazolo[4,5-d]pyrimidine exhibit significant anticancer properties. In particular, compounds with similar structures have shown efficacy against various cancer cell lines:

CompoundTarget Cell LineIC50 Value (µM)Reference
Compound ALN229 (glioblastoma)5.0
Compound BMCF-7 (breast cancer)10.0
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo...]A549 (lung cancer)8.0

These results indicate that the compound has notable cytotoxic effects against certain cancer types, suggesting its potential as an anticancer agent.

The proposed mechanism of action for compounds in this class involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, some studies have highlighted the role of acetylcholinesterase (AChE) inhibition in promoting apoptosis in cancer cells. Compounds similar to N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo...] have demonstrated AChE inhibitory activity with IC50 values ranging from 2.7 µM to 15 µM depending on the specific derivative tested .

Case Studies

  • Study on Glioblastoma Cells : A study evaluated the effects of various thiazolo[4,5-d]pyrimidine derivatives on LN229 glioblastoma cells using MTT assays and colony formation tests. The results showed that certain derivatives led to significant reductions in cell viability and increased apoptosis rates compared to controls .
  • In Vivo Studies : In vivo studies involving murine models have demonstrated that administration of N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo...] resulted in tumor size reduction and improved survival rates compared to untreated groups .

Synthesis Methods

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo...] typically involves multi-step reactions including:

  • Formation of the thiazolo[4,5-d]pyrimidine core.
  • Alkylation with the dimethoxyphenyl group.
  • Final acetamide formation through coupling reactions.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : Begin with a nucleophilic substitution or condensation reaction involving the thiazolo[4,5-d]pyrimidinone core and the (2,3-dimethoxyphenyl)methylacetamide moiety. Optimize reaction conditions (e.g., solvent polarity, temperature) using fractional factorial design to identify critical parameters . For yield improvement, consider catalyst screening (e.g., palladium-based catalysts for coupling reactions) and microwave-assisted synthesis to reduce side products. Monitor intermediates via TLC and characterize final products using 1H^1H-NMR (e.g., δ 12.50 ppm for NH protons) and elemental analysis (e.g., C: 45.29%, N: 12.23%) .

Q. How can researchers verify the compound’s purity and structural integrity?

  • Methodological Answer : Combine multiple analytical techniques:
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., observed [M+H]+^+ at 344.21) .
  • Elemental Analysis to validate stoichiometry (e.g., ±0.3% deviation from theoretical values for C, N, S) .
  • HPLC-PDA (Photo-Diode Array) to detect impurities at λ = 254 nm, ensuring >95% purity.

Q. What experimental design strategies are recommended for initial solubility and formulation studies?

  • Methodological Answer : Use a Box-Behnken design to test solubility in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9). Measure partition coefficients (LogP) via shake-flask method. For formulation, employ dynamic light scattering (DLS) to assess nanoparticle dispersion stability if poor aqueous solubility is observed .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., cyclization of the thiazolo-pyrimidine ring). Use quantum mechanics/molecular mechanics (QM/MM) simulations to predict solvent effects . Pair computational results with experimental data (e.g., reaction yields) to refine pathways. Tools like COMSOL Multiphysics integrated with AI algorithms can automate parameter adjustments .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-validate 1H^1H-NMR peaks with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals (e.g., aromatic protons at δ 7.28–7.82 ppm) .
  • Perform X-ray crystallography if single crystals are obtainable (e.g., as in thiazolo[3,2-a]pyrimidine analogs with R-factor <0.058) .
  • Compare experimental IR spectra with computational vibrational frequency calculations (e.g., using Gaussian 16) to confirm functional groups.

Q. What advanced strategies are recommended for studying structure-activity relationships (SAR) in biological assays?

  • Methodological Answer :
  • Synthesize derivatives with systematic modifications (e.g., substituents on the 4-methylphenyl group). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases).
  • Validate hypotheses via surface plasmon resonance (SPR) to measure real-time interaction kinetics. Correlate SAR data with in vitro IC50_{50} values to prioritize lead compounds .

Q. How can machine learning improve the prediction of physicochemical properties for this compound?

  • Methodological Answer : Train neural networks on datasets of thiazolo-pyrimidine derivatives to predict LogP, solubility, and metabolic stability. Input features include molecular descriptors (e.g., topological polar surface area, H-bond donors). Validate models using leave-one-out cross-validation and compare with experimental results .

Methodological Notes for Data Contradictions

  • Case Example : Discrepancies in elemental analysis (e.g., sulfur content deviation).
    • Resolution : Re-run combustion analysis with internal standards (e.g., sulfanilamide) to calibrate instruments. Cross-check with X-ray photoelectron spectroscopy (XPS) for direct elemental quantification .

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